molecular formula C11H10N2O2 B2430400 Methyl 6-aminoquinoline-3-carboxylate CAS No. 1170979-26-6

Methyl 6-aminoquinoline-3-carboxylate

Cat. No. B2430400
CAS RN: 1170979-26-6
M. Wt: 202.213
InChI Key: UIZKPZCHRURLRV-UHFFFAOYSA-N
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Description

“Methyl 6-aminoquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 . The IUPAC name for this compound is methyl 6-amino-3-quinolinecarboxylate .


Synthesis Analysis

The synthesis of quinoline and its analogues has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “Methyl 6-aminoquinoline-3-carboxylate” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H10N2O2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,12H2,1H3 .


Chemical Reactions Analysis

Quinoline synthesis involves various chemical reactions. Heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes . Other reactions include the one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .


Physical And Chemical Properties Analysis

“Methyl 6-aminoquinoline-3-carboxylate” has a molecular weight of 202.21 . Its physical and chemical properties include a high GI absorption, BBB permeant, and it is not a P-gp substrate . It has a consensus Log Po/w of 1.51, indicating its lipophilicity . Its water solubility is 0.727 mg/ml .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have been found to have antimalarial activity . This makes them valuable in the development of new drugs for the treatment of malaria.

Anticancer Activity

Quinoline derivatives have also been found to have anticancer activity . This suggests that they could be used in the development of new cancer treatments.

Antibacterial Activity

Quinoline derivatives have been found to have antibacterial activity . This makes them potentially useful in the development of new antibiotics.

Anthelmintic Activity

Quinoline derivatives have been found to have anthelmintic activity , which means they can be used to expel or destroy parasitic worms.

Antiviral Activity

Quinoline derivatives have been found to have antiviral activity . This suggests that they could be used in the development of new antiviral drugs.

Antifungal Activity

Quinoline derivatives have been found to have antifungal activity . This makes them potentially useful in the treatment of fungal infections.

Anti-inflammatory and Analgesic Activities

Quinoline derivatives have been found to have anti-inflammatory and analgesic activities . This suggests that they could be used in the development of new anti-inflammatory and pain-relieving drugs.

Cardiovascular and Central Nervous System Activities

Quinoline derivatives have been found to have cardiovascular and central nervous system activities . This suggests that they could be used in the development of new drugs for the treatment of cardiovascular diseases and disorders of the central nervous system.

Safety and Hazards

The safety and hazards associated with “Methyl 6-aminoquinoline-3-carboxylate” include the need to avoid breathing dust/fume/gas/mist/vapors/spray . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Future Directions

“Methyl 6-aminoquinoline-3-carboxylate” has potential applications in the field of medicinal chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research could focus on developing new synthesis protocols and exploring its potential biological and pharmaceutical activities .

properties

IUPAC Name

methyl 6-aminoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZKPZCHRURLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=CC(=CC2=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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